(R)-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

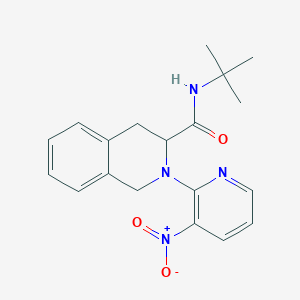

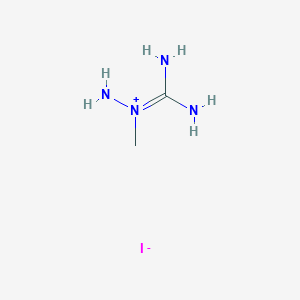

“®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate” is a chemical compound with the molecular formula C10H22O3Si and a molecular weight of 218.37 . It is typically stored in a dry environment at 2-8°C .

Molecular Structure Analysis

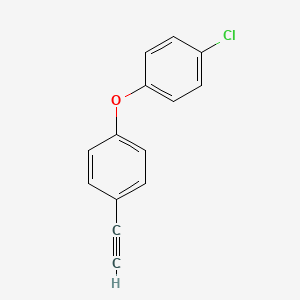

The molecular structure of “®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate” consists of a propanoate group attached to a methyl group and a tert-butyldimethylsilyl group via an oxygen atom . The presence of the tert-butyldimethylsilyl group suggests that this compound may be used as a protecting group in organic synthesis .

Physical and Chemical Properties Analysis

“®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate” is a light yellow to yellow liquid . It has a molecular weight of 218.37 . The compound is stored in a sealed, dry environment at 2-8°C .

科学的研究の応用

Enantioselective Synthesis

- A method for the preparation of enantiomers of tert-butyl(methyl)phenylsilane is presented, showcasing the utility of (R)-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate in the synthesis of enantiomerically pure compounds. The synthesis process involves racemic tert-butyl(methyl)phenylsilyl chloride reacting with (R)-(−)-2-amino-1-butanol to eventually afford (R)-2 with high optical purity. This method is significant in the field of asymmetric synthesis, where the control of enantiomeric excess is crucial for the production of chiral molecules with specific biological or chemical activity (Jankowski et al., 1999).

Lewis Acid Activation

- The compound is used in Lewis base activation of Lewis acids, particularly in the addition of silyl ketene acetals to aldehydes. It demonstrates the tert-butyldimethylsilyl ketene acetal of methyl acetate's capability to add nearly instantaneously to a range of aldehydes with excellent enantioselectivity. This process is key for constructing stereocenters in organic molecules, a fundamental aspect of organic synthesis and drug development (Denmark et al., 2002).

Synthesis of Biotin Intermediates

- In the synthesis of key intermediates for natural products like Biotin, which plays a crucial role in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids, (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate is synthesized from L-cystine. This highlights its application in the synthesis of complex natural products and the study of their biosynthesis pathways (Qin et al., 2014).

Chiral Auxiliary in Stereoselective Synthesis

- The use of (benzyloxy)methylmethylsilyl group, related to this compound, as a chiral auxiliary in the diastereoselective conjugate additions of organocuprates to enones. This application underscores the role of such compounds in enhancing the stereoselectivity of chemical reactions, which is vital in the production of pharmaceuticals (Bratovanov & Bienz, 1997).

Safety and Hazards

“®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .

特性

IUPAC Name |

methyl (2R)-2-[tert-butyl(dimethyl)silyl]oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3Si/c1-8(9(11)12-5)13-14(6,7)10(2,3)4/h8H,1-7H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJFLQWCBDRGFD-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2651530.png)

![2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2651531.png)

![tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate](/img/structure/B2651537.png)

![Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2651544.png)

![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2651547.png)

![Prop-2-enyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2651550.png)